2-Chloro-4-fluoro-5-nitroaniline

Catalog No.
S3335874
CAS No.
139626-20-3
M.F
C6H4ClFN2O2
M. Wt
190.56 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-4-fluoro-5-nitroaniline

CAS Number

139626-20-3

Product Name

2-Chloro-4-fluoro-5-nitroaniline

IUPAC Name

2-chloro-4-fluoro-5-nitroaniline

Molecular Formula

C6H4ClFN2O2

Molecular Weight

190.56 g/mol

InChI

InChI=1S/C6H4ClFN2O2/c7-3-1-4(8)6(10(11)12)2-5(3)9/h1-2H,9H2

InChI Key

UBFIXJAFAZWURP-UHFFFAOYSA-N

SMILES

C1=C(C(=CC(=C1[N+](=O)[O-])F)Cl)N

Canonical SMILES

C1=C(C(=CC(=C1[N+](=O)[O-])F)Cl)N

2-Chloro-4-fluoro-5-nitroaniline is an aromatic compound characterized by the presence of a chloro, fluoro, and nitro group attached to an aniline structure. Its chemical formula is C6H4ClFN2O2C_6H_4ClFN_2O_2, and it is classified as a nitroaniline derivative. The compound exhibits a pale yellow solid appearance and has a melting point ranging from 59 to 62 degrees Celsius. It is notable for its potential applications in various fields, including pharmaceuticals and agrochemicals.

, including:

  • Nitration: This reaction can introduce additional nitro groups into the aromatic ring, enhancing its reactivity.
  • Reduction: The nitro group can be reduced to an amino group under specific conditions, transforming it into a different aniline derivative.
  • Halogenation: The existing halogen atoms can undergo substitution reactions, allowing for the introduction of other halogens.

These reactions are crucial for modifying the compound's properties and enhancing its biological activity or applicability in synthesis.

The biological activity of 2-chloro-4-fluoro-5-nitroaniline has been studied primarily in the context of its derivatives. Compounds with similar structures often exhibit antimicrobial and herbicidal properties. For instance, derivatives of nitroanilines have shown effectiveness against various plant pathogens and pests, making them valuable in agricultural applications. Additionally, some studies suggest potential cytotoxicity against cancer cell lines, indicating possible pharmaceutical relevance.

Several methods exist for synthesizing 2-chloro-4-fluoro-5-nitroaniline:

  • Nitration of 2-Chloro-4-Fluorotoluene: This method involves nitrating 2-chloro-4-fluorotoluene using concentrated sulfuric acid and potassium nitrate as reagents. The reaction typically requires careful temperature control to avoid degradation of the product .
  • Hydrolysis of Nitrated Intermediates: Following nitration, intermediates can undergo hydrolysis to yield 2-chloro-4-fluoro-5-nitroaniline .
  • Use of Catalysts: Catalytic methods may also be employed to enhance yields and selectivity during synthesis.

2-Chloro-4-fluoro-5-nitroaniline finds applications in various domains:

  • Agriculture: It serves as an intermediate in the synthesis of herbicides and pesticides due to its biological activity against pests.
  • Pharmaceuticals: Its derivatives are explored for potential therapeutic applications, particularly in oncology.
  • Chemical Research: It acts as a building block for synthesizing more complex organic compounds in research settings.

Interaction studies involving 2-chloro-4-fluoro-5-nitroaniline have focused on its reactivity with biological molecules and other chemical entities. Research indicates that its nitro group can interact with cellular components, potentially leading to modifications that affect cellular signaling pathways. Additionally, studies on its derivatives have explored interactions with enzymes and receptors relevant to medicinal chemistry.

Several compounds share structural similarities with 2-chloro-4-fluoro-5-nitroaniline. Below is a comparison highlighting their uniqueness:

Compound NameSimilarity IndexKey Features
5-Chloro-4-fluoro-2-nitroaniline0.94Contains a similar nitro group; used in similar applications .
1-Chloro-3-fluoro-5-nitrobenzene0.89Exhibits different halogen positions; relevant in dye synthesis .
1,3-Dichloro-2-fluoro-5-nitrobenzene0.87More chlorines present; used in herbicide formulations .
1-Chloro-2,4-difluoro-5-nitrobenzene0.87Contains two fluorine atoms; alters reactivity profile .
2-Chloro-3-fluoro-6-nitroaniline0.85Different positioning of functional groups; studied for pharmacological effects .

These comparisons illustrate how variations in substituent positions and types can significantly influence the chemical properties and potential applications of these compounds.

XLogP3

1.8

Wikipedia

2-Chloro-4-fluoro-5-nitroaniline

Dates

Modify: 2023-08-19

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